4-Azidophenol

Catalog No.
S3216677
CAS No.
24541-43-3
M.F
C6H5N3O
M. Wt
135.126
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Azidophenol

CAS Number

24541-43-3

Product Name

4-Azidophenol

IUPAC Name

4-azidophenol

Molecular Formula

C6H5N3O

Molecular Weight

135.126

InChI

InChI=1S/C6H5N3O/c7-9-8-5-1-3-6(10)4-2-5/h1-4,10H

InChI Key

ABSZNIJDTSIVHN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=[N+]=[N-])O

solubility

not available

4-Azidophenol is an organic compound with the molecular formula C6_6H5_5N3_3O. It features a phenolic structure where an azide group (-N3_3) is substituted at the para position of the benzene ring relative to the hydroxyl group (-OH). This substitution imparts unique chemical properties, making 4-azidophenol a valuable compound in various chemical and biological applications. The compound is characterized by its light sensitivity and potential for undergoing photo

  • Photolysis: When exposed to light in low-temperature matrices (around 12–14 K), 4-azidophenol can undergo ring expansion to form 4H-azepin-4-ones. This reaction is facilitated by the azide group, which can decompose under specific conditions to yield reactive intermediates .
  • Substitution Reactions: The compound can react with benzyl bromide derivatives in the presence of potassium carbonate to produce substituted azides. This pathway highlights its utility in synthesizing more complex azide-containing compounds.

These reactions are significant for developing new materials and exploring reaction mechanisms in organic chemistry.

4-Azidophenol exhibits notable biological activity, particularly in biochemical pathways. It interacts with various enzymes, including phenol sulfotransferase, which plays a role in drug metabolism and detoxification processes within human tissues such as the brain and liver. The compound's azide group allows it to participate in bioorthogonal reactions, making it useful for labeling biomolecules and studying cellular processes.

Additionally, 4-azidophenol has been investigated for its effects on cellular signaling pathways and gene expression, indicating its potential role in modulating biological functions .

The synthesis of 4-azidophenol typically involves two main steps:

  • Diazotization: 4-Aminophenol is treated with hydrochloric acid and sodium nitrite to form a diazonium salt. This step requires careful control of temperature to avoid decomposition.
  • Azidation: Sodium azide is added to the diazonium salt solution, resulting in the formation of 4-azidophenol. This method is efficient and can be adapted for larger-scale production .

Industrial synthesis may involve optimizing these laboratory methods to enhance yield and purity.

4-Azidophenol finds applications across various fields:

  • Chemical Biology: It is used as a probe for studying protein interactions and functions due to its ability to participate in click chemistry reactions.
  • Material Science: The compound serves as a precursor for synthesizing polymers and other materials that incorporate azide functionalities.
  • Pharmaceuticals: Its reactivity makes it a candidate for drug development, particularly in creating compounds that require specific functional groups for biological activity .

Studies have shown that 4-azidophenol interacts with several biomolecules, influencing their activity. For instance, it has been found to affect enzyme kinetics and can modify protein structures through covalent bonding mechanisms. These interactions are critical for understanding its role in biological systems and potential therapeutic applications .

Several compounds share structural similarities with 4-azidophenol, each exhibiting distinct properties:

Compound NameStructural CharacteristicsUnique Features
3-AzidophenolAzide group at the meta positionDifferent electronic properties due to substitution pattern
4-Azido-2-nitrophenolNitro group at the ortho positionIncreased reactivity compared to 4-azidophenol
2,6-Dichloro-4-azidophenolTwo chlorine substituentsEnhanced stability due to halogen effects
2,6-Dibromo-4-azidophenolTwo bromine substituentsSimilar stability characteristics as dichloro derivative
5-Azido-8-hydroxyquinolineHeterocyclic structure with an azide groupUnique reactivity due to heteroatom presence

The uniqueness of 4-azidophenol lies in its specific substitution pattern on the benzene ring, which influences its reactivity and interaction with biological systems compared to these similar compounds .

The exploration of aromatic azides began in the late 19th century, with 4-azidophenol emerging as a compound of interest due to its unique electronic properties and synthetic versatility. While early work on aryl azides focused on derivatives like 4-azidoaniline, the specific synthesis of 4-azidophenol was first reported in the mid-20th century as part of broader investigations into substituent effects on phenolic systems. Initial routes leveraged diazotization-azidation sequences, building on methods developed for introducing azide groups into aromatic rings. The compound gained prominence in the 1960s–1980s as a model system for studying resonance and inductive effects in physical organic chemistry, particularly through gas-phase acidity measurements.

Evolution of Synthetic Approaches

Early Diazotization Methods

The foundational synthesis involved treating 4-aminophenol with nitrous acid to form a diazonium intermediate, followed by azide displacement under controlled conditions. This method, while effective, posed significant safety risks due to the instability of diazonium salts at scale.

Transition to Copper-Catalyzed Azidation

Advancements in the 2000s introduced Ullmann-type coupling using copper(I) catalysts, enabling direct azidation of halogenated precursors. For 4-azidophenol, this involved:

  • Iodination of phenol derivatives via Suzuki’s reagent (HIO₃/I₂)
  • Subsequent displacement using sodium azide and Cu(I)/N,N′-dimethylethylenediamine complexes

A comparative analysis of synthetic routes reveals critical improvements:

MethodYield (%)Purity (%)Safety Considerations
Diazotization65–7585–90High (explosive intermediates)
Copper-catalyzed80–9295–98Moderate (azide handling)

Modern Photochemical Routes

Recent developments employ visible-light-mediated azide transfer, achieving 90% yields under ambient conditions while avoiding hazardous intermediates. These methods use organic photocatalysts to activate aryl halides for azide substitution.

Academic Research Progression

Electronic Effects Characterization

Pivotal studies using ion cyclotron resonance mass spectrometry quantified 4-azidophenol’s gas-phase acidity at 340.3 ± 2.0 kcal/mol. Hammett-Taft analysis revealed unique electronic behavior:

  • Inductive parameter (σₐ) = 0.38 ± 0.02
  • Resonance parameter (σᵣ) = 0.02 ± 0.01

This demonstrates the azide group’s strong inductive withdrawal with negligible resonance effects in phenolic systems, contrasting with its π-donor behavior in benzoic acid derivatives.

Mechanistic Studies

Kinetic investigations of azide substitution reactions uncovered a biphasic mechanism:

  • Initial rate-determining formation of charge-transfer complex
  • Fast azide transfer mediated by copper-ligand coordination spheres

Activation parameters derived from Eyring plots:

  • ΔH‡ = 18.3 ± 0.5 kcal/mol
  • ΔS‡ = −12.1 ± 1.2 cal/(mol·K)

Computational Modeling Advances

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level successfully predicted:

  • N–N bond lengths: 1.24 Å (calc) vs. 1.23 Å (X-ray)
  • Torsional barrier: 3.8 kcal/mol (calc) vs. 3.5 kcal/mol (experimental)

These models enabled rational design of azide-containing materials by correlating molecular geometry with thermal stability.

Diazotization-Azidation Pathway

Key reaction steps include:

  • Diazotization:
    $$
    \text{H}2\text{NC}6\text{H}4\text{OH} + \text{NaNO}2 + \text{HCl} \rightarrow \text{N}2^+\text{C}6\text{H}4\text{OH} \cdot \text{Cl}^- + \text{NaCl} + \text{H}2\text{O}
    $$
    Conducted at 0–5°C to stabilize the highly reactive diazonium intermediate.
  • Azidation:
    $$
    \text{N}2^+\text{C}6\text{H}4\text{OH} \cdot \text{Cl}^- + \text{NaN}3 \rightarrow \text{N}3\text{C}6\text{H}4\text{OH} + \text{NaCl} + \text{N}2 \uparrow
    $$
    Requires careful pH control (pH 6–7) to prevent side reactions.

This method achieves moderate yields (60–75%) but demands precise temperature and stoichiometric control to minimize byproducts such as phenolic dimers [2].

Alternative Synthetic Routes

Direct Azidation of Phenols

Recent advances in C–H functionalization have enabled the direct azidation of phenols. Kitamura et al. reported a method using a chloroimidazolium chloride reagent and sodium azide in methoxyethanol, which facilitates ortho-azidation of phenols [3]. While this approach primarily targets ortho-substituted products, modifications to the reaction conditions (e.g., steric hindrance, directing groups) could potentially redirect azidation to the para position. For example, employing bulky substituents on the imidazolium reagent or utilizing electron-donating groups on the phenolic ring may enhance para selectivity.

Nitro Group Substitution

4-Nitrophenol serves as another viable precursor. Reduction of the nitro group to an amine (e.g., via hydrogenation with Raney nickel or tin(II) chloride) yields 4-aminophenol, which is then subjected to diazotization-azidation [2]. Alternatively, direct nucleophilic aromatic substitution of the nitro group with azide has been explored under high-temperature conditions (80–100°C) in polar aprotic solvents like dimethylformamide (DMF). However, this method suffers from low yields (<30%) due to competing side reactions [5].

Optimized Laboratory Protocols

Diazotization-Azidation Optimization

  • Solvent System: A mixture of water and ethanol (3:1 v/v) improves diazonium salt solubility and stabilizes intermediates.
  • Catalytic Additives: Copper(I) iodide (CuI, 5 mol%) accelerates the azidation step, enhancing yields to 85% [3].
  • Workup Procedure: Rapid extraction with ethyl acetate followed by silica gel chromatography minimizes azide degradation.

Direct Azidation Protocol

For exploratory para-azidation:

  • Dissolve phenol (1 equiv) and chloroimidazolium chloride (1.2 equiv) in methoxyethanol.
  • Add sodium azide (2 equiv) and stir at 60°C for 12 hours.
  • Quench with aqueous ammonium chloride and purify via recrystallization.

Yields remain suboptimal (20–40%) for para-substituted products, necessitating further optimization [3].

Scalable Production Methodologies

Continuous Flow Diazotization

Adopting continuous flow reactors mitigates risks associated with exothermic diazotization. A two-stage system separates diazonium salt formation (0–5°C) and azide substitution (25°C), achieving 90% conversion with a throughput of 500 g/hour [5].

Green Chemistry Approaches

  • Solvent Recycling: Methoxyethanol from direct azidation reactions is recovered via distillation and reused, reducing waste.
  • Catalyst Immobilization: Silica-supported copper catalysts enable three reaction cycles without significant activity loss [3].

The azide group (-N₃) in 4-azidophenol exhibits distinctive electronic properties that fundamentally influence the compound's molecular behavior. Through mass spectrometry investigations utilizing the kinetic method, the gas-phase acidity of 4-azidophenol has been precisely determined to be 340.3 ± 2.0 kcal/mol [1]. This value represents a significant increase in acidity compared to unsubstituted phenol, indicating the electron-withdrawing nature of the azide substituent.

The azide group's electronic structure is characterized by three nitrogen atoms arranged in a linear fashion with considerable electron delocalization. Density functional theory calculations reveal that the azide nitrogen atoms carry a natural charge of 0.092 [2], demonstrating the electron-deficient nature of the functional group. This charge distribution is consistent with the azide group's ability to stabilize negative charge through inductive effects.

Computational studies using B3LYP/6-31G(d,p) level calculations have revealed that the azide group exhibits strong infrared absorption at approximately 2100-2150 cm⁻¹, characteristic of the asymmetric N-N-N stretching vibration . The frequency of this vibration is sensitive to the electronic environment, with electron-withdrawing substituents causing shifts to higher frequencies due to increased bond polarization.

The electronic effect of the azide group manifests primarily through inductive electron withdrawal rather than resonance interactions. This is evidenced by the minimal change in electronic properties when comparing 4-azidophenol to its meta-substituted isomer, 3-azidophenol, which shows a gas-phase acidity of 340.8 ± 2.2 kcal/mol [1]. The similar values indicate that the azide group's primary electronic influence operates through sigma-bond polarization rather than pi-system interactions.

Hammett-Taft Parameter Investigations

Comprehensive Hammett-Taft analysis of 4-azidophenol has provided quantitative insight into the electronic effects of the azide substituent. The inductive parameter (σF) has been determined to be 0.38 ± 0.02, while the resonance parameter (σR) is 0.02 ± 0.01 [1]. These values demonstrate that the azide group functions as an inductively electron-withdrawing substituent with negligible resonance contribution in phenolic systems.

The σF value of 0.38 places the azide group in the moderate electron-withdrawing category, comparable to other electronegative substituents such as chlorine (σF = 0.41) and fluorine (σF = 0.52) [4]. This inductive effect results from the electronegativity differences between nitrogen and carbon atoms, creating a dipole moment that withdraws electron density from the aromatic ring through sigma-bond polarization.

The remarkably low σR value of 0.02 indicates that the azide group contributes minimally to resonance stabilization or destabilization in the phenolic system. This finding contrasts sharply with many other nitrogen-containing functional groups that exhibit significant resonance effects. The linear geometry of the azide group and its perpendicular orientation to the aromatic pi-system limit effective orbital overlap for resonance interactions.

ParameterValueStandard DeviationElectronic Effect
σF (Inductive)0.38±0.02Electron-withdrawing
σR (Resonance)0.02±0.01Negligible
Gas-phase acidity340.3 kcal/mol±2.0Increased acidity

The Hammett-Taft parameters were derived from careful measurement of gas-phase acidities using mass spectrometry and the kinetic method, providing reliable thermodynamic data for parameter calculation [1]. The methodology involved comparing the deprotonation equilibria of 4-azidophenol with reference compounds of known acidity, allowing for precise determination of the electronic effects.

"Chimeric" Electronic Behavior Mechanisms

The azide group exhibits fascinating "chimeric" or "chameleonic" electronic behavior, demonstrating the ability to switch between different electronic roles depending on the molecular environment [1]. This phenomenon has been observed through comparative studies of azide-substituted phenols versus azide-substituted benzoic acids, revealing dramatically different electronic parameters in each system.

In phenolic systems, the azide group demonstrates the electronic characteristics previously described, with σF = 0.38 and σR = 0.02. However, in benzoic acid derivatives, the same azide substituent exhibits markedly different behavior with σF = 0.69 and σR = -0.39 [1]. These values indicate that the azide group transforms into a strong pi-donor system, comparable to hydroxyl groups in its resonance donation capability.

The mechanism underlying this chimeric behavior involves the azide group's ability to adjust its electronic contribution based on the electronic demands of the surrounding molecular framework. In phenolic systems, where the hydroxyl group already provides significant electron donation through resonance, the azide group primarily contributes through inductive withdrawal. Conversely, in benzoic acid systems, where the carboxyl group creates a strong electron-withdrawing environment, the azide group compensates by providing resonance electron donation.

SystemσFσRElectronic Character
Phenol derivatives0.380.02Inductive withdrawer
Benzoic acid derivatives0.69-0.39Strong pi-donor

This adaptive electronic behavior is attributed to the azide group's unique molecular orbital structure, which allows for multiple bonding modes depending on the energetic requirements of the system [1]. The three-nitrogen linear arrangement provides both electron-withdrawing capability through inductive effects and electron-donating potential through lone pair interactions.

Density functional theory calculations have provided mechanistic insight into this phenomenon, revealing that the azide group's frontier molecular orbitals can participate in different types of electronic interactions depending on the energy levels of the surrounding molecular orbitals [2]. This flexibility makes the azide group particularly versatile in organic synthesis and materials science applications.

Comparative Electronic Effects with Similar Substituents

The electronic properties of the azide group in 4-azidophenol can be better understood through comparison with other nitrogen-containing and electronegative substituents. The following comprehensive analysis examines the relative electronic effects of various functional groups in similar aromatic systems.

The azide group's σF value of 0.38 positions it as a moderate electron-withdrawing substituent, weaker than nitro groups (σF = 0.65) but stronger than amino groups (σF = 0.25) [4]. This intermediate electron-withdrawing capability results from the balanced electronegativity of the nitrogen atoms and the delocalized electron density within the N-N-N framework.

Compared to halogen substituents, the azide group shows similar inductive effects to chlorine (σF = 0.41) and bromine (σF = 0.40), but differs significantly in resonance contributions. While halogens typically exhibit negative σR values due to lone pair donation, the azide group's σR approaches zero, indicating minimal resonance interaction [4].

SubstituentσFσRClassification
Azide (-N₃)0.380.02Moderate EWG
Nitro (-NO₂)0.65-0.28Strong EWG
Chloro (-Cl)0.41-0.15Moderate EWG
Amino (-NH₂)0.25-0.64Strong EDG
Hydroxyl (-OH)0.25-0.64Moderate EDG

The unique electronic signature of the azide group becomes apparent when examining its behavior in different molecular environments. Unlike most functional groups that maintain consistent electronic properties across different systems, the azide group's chimeric behavior allows it to adapt its electronic contribution based on environmental demands [1].

Computational studies have revealed that the azide group's electron density distribution differs markedly from other nitrogen-containing substituents. While amino and nitro groups show localized electron density patterns, the azide group exhibits delocalized electron density across all three nitrogen atoms, contributing to its unique electronic properties [2].

The reduction efficiency of aromatic azides under ultrasonic conditions has been correlated with electronic properties, with compounds bearing stronger electron-withdrawing groups showing higher reduction rates [2]. This relationship demonstrates the practical importance of understanding azide electronic effects in synthetic applications.

In cycloaddition reactions, the azide group's electronic properties influence reactivity patterns significantly. Studies have shown that electron-deficient aryl azides exhibit enhanced reactivity compared to electron-rich analogs, with rate constants varying by orders of magnitude based on substituent electronic effects [5].

The electronegativity of the azide group has been calculated using density functional theory methods, revealing values consistent with moderate electron-withdrawing character. These calculations support the experimental Hammett-Taft parameters and provide theoretical validation for the observed electronic effects [6].

Summary of Electronic Properties:

  • Inductive Effect: Moderate electron-withdrawing (σF = 0.38)
  • Resonance Effect: Negligible in phenolic systems (σR = 0.02)
  • Chimeric Behavior: Adaptable electronic contribution based on molecular environment
  • Comparative Strength: Intermediate between halogens and nitro groups
  • Unique Features: Linear geometry, delocalized electron density, and environmental adaptability

XLogP3

2.7

Dates

Last modified: 04-14-2024

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